3-[4-(3-fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Description
3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-3-yl group at position 6 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 3-fluoro-4-methoxybenzenesulfonyl group. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to the pyridazine scaffold’s ability to engage in hydrogen bonding and π-π interactions with biological targets . The sulfonyl group enhances electronegativity and metabolic stability, while the pyridin-3-yl substituent may improve solubility and binding affinity .
Properties
IUPAC Name |
3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-29-19-6-4-16(13-17(19)21)30(27,28)26-11-9-25(10-12-26)20-7-5-18(23-24-20)15-3-2-8-22-14-15/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWQNVFBDOFSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3-fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The compound features several notable structural components:
- Piperazine ring : Known for its role in various pharmacological agents.
- Pyridazine ring : Contributes to the compound's biological activity.
- Sulfonyl group : Enhances solubility and biological interaction.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the piperazine ring through reactions with dihaloalkanes.
- Introduction of the sulfonyl group via sulfonylation.
- Cyclization to form the pyridazine ring using hydrazines and diketones.
- Final coupling reactions to attach the pyridine moiety.
Research indicates that this compound may interact with various molecular targets, including:
- Enzymes : Inhibition or modulation of enzyme activity, particularly in pathways related to cancer and inflammation.
- Receptors : Potential binding to neurotransmitter receptors, influencing neurological pathways.
In Vitro Studies
In vitro studies have demonstrated several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.
Data Table: Biological Activities Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM in A549 cells | |
| Antimicrobial | MIC Test | Effective against E. coli | |
| Enzyme Inhibition | Acetylcholinesterase | IC50 = 25 µM |
Case Study 1: Anticancer Efficacy
In a study conducted by Liang et al. (2007), the compound was tested against a panel of cancer cell lines. The results indicated significant inhibition of cell growth, particularly in lung cancer cells, with an IC50 value indicating moderate potency.
Case Study 2: Antimicrobial Activity
A research team explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, suggesting its potential utility in treating bacterial infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Sulfonyl vs. Carbonyl Linkers: The sulfonyl group in the target compound (vs. However, carbonyl-linked analogs exhibit superior kinase inhibition (e.g., IC₅₀ = 12 nM for RET kinase) .
Fluorine Substitution Patterns :
The 3-fluoro-4-methoxybenzenesulfonyl group in the target compound differs from the 2,4-difluorobenzenesulfonyl group in 3-[4-(2,4-difluorobenzenesulfonyl)... . The latter’s symmetrical fluorine placement may improve metabolic stability but reduce target specificity due to increased hydrophobicity .
Heterocyclic Substituents: The pyridin-3-yl group in the target compound offers better solubility compared to the pyrazole in 3-[4-(2,4-difluorobenzenesulfonyl)... or the chlorophenoxypropyl group in 3-Chloro-6-{4-[3-(4-chlorophenoxy).... Pyridinyl groups are known to enhance bioavailability in CNS-targeting drugs .
Biological Activity Trends :
- Piperazine-linked pyridazines with sulfonyl groups (e.g., target compound) are hypothesized to inhibit kinases or proteases, though direct biological data are lacking .
- Acetamide-substituted derivatives (e.g., N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]... ) show potent kinase inhibition, suggesting that hydrogen-bonding substituents are critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
